N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a sulfonamide derivative known for its diverse biological activities Sulfonamides have been widely used in medicine due to their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves an amidation reaction. The process begins with the reaction of 3-bromo-5-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized sulfonamide derivatives.
Reduction: Reduced amine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: Investigated for its antibacterial, antitumor, and antiviral activities.
Material Science: Used in the development of new materials with unique electronic properties.
Biological Research: Studied for its interactions with various biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: A closely related compound with similar biological activities.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide stands out due to its unique combination of bromine and fluorine atoms, which can enhance its reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H12BrFN2O2S |
---|---|
Molecular Weight |
371.23 g/mol |
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3 |
InChI Key |
QJUDFOUTVHLITG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
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